molecular formula C19H35ClO2 B14573194 Methyl 18-chlorooctadec-9-enoate CAS No. 61549-42-6

Methyl 18-chlorooctadec-9-enoate

Cat. No.: B14573194
CAS No.: 61549-42-6
M. Wt: 330.9 g/mol
InChI Key: LSUMOPIDWURFMZ-UHFFFAOYSA-N
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Description

Methyl 18-chlorooctadec-9-enoate is a chlorinated unsaturated fatty acid methyl ester (FAME) with an 18-carbon backbone, a double bond at the 9th position, and a chlorine substituent at the terminal (18th) carbon. Its synthesis likely involves halogenation of methyl octadec-9-enoate or esterification of 18-chlorooctadec-9-enoic acid.

Properties

CAS No.

61549-42-6

Molecular Formula

C19H35ClO2

Molecular Weight

330.9 g/mol

IUPAC Name

methyl 18-chlorooctadec-9-enoate

InChI

InChI=1S/C19H35ClO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-3H,4-18H2,1H3

InChI Key

LSUMOPIDWURFMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC=CCCCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 18-chlorooctadec-9-enoate can be synthesized through the esterification of 18-chlorooctadec-9-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 18-chlorooctadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols, or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Methyl 18-chlorooctadec-9-enoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of methyl 18-chlorooctadec-9-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

To contextualize Methyl 18-chlorooctadec-9-enoate, we compare it structurally and functionally with related FAMEs and chlorinated esters. Key differences include chain length, substituents, and double-bond positions, which dictate applications in industrial chemistry, pharmaceuticals, or analytical standards.

Table 1: Structural and Functional Comparison of Methyl Esters

Compound Name Molecular Formula Molecular Weight Key Features Source/Application
This compound* C₁₉H₃₅ClO₂ ~330.9 (est.) 18-carbon chain, Δ9 double bond, terminal Cl substituent Hypothetical; inferred from analogs
Methyl hexadec-9-enoate C₁₇H₃₂O₂ 268.43 16-carbon chain, Δ9 double bond, no halogen Used in GC-MS standards; natural lipid analog
Methyl oleate (9c) C₁₉H₃₆O₂ 296.5 18-carbon chain, cis-Δ9 double bond, no halogen Common in biodiesel and surfactants
trans-13-Octadecenoic acid methyl ester C₁₉H₃₆O₂ 296.5 18-carbon chain, trans-Δ13 double bond, no halogen Identified in plant extracts (e.g., LM extract)
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ 314.5 Diterpene structure, fused cyclic groups Resin-derived; studied in Austrocedrus chilensis

*Estimated properties for this compound are derived from analogs.

Key Findings:

Structural Impact of Chlorination: The terminal chlorine in this compound increases its molecular weight (~330.9 vs. 296.5 for methyl oleate) and polarity, likely elevating its boiling point and reducing volatility compared to non-halogenated esters. This property could make it useful as a non-volatile solvent or intermediate in organochlorine synthesis. Chlorination may enhance electrophilicity at the 18th carbon, enabling nucleophilic substitution reactions—unseen in non-halogenated esters like methyl hexadec-9-enoate .

Double-Bond Position and Configuration: The Δ9 double bond aligns with common unsaturated FAMEs (e.g., methyl oleate), but its position closer to the ester group (vs. Δ13 in trans-13-octadecenoate) could influence oxidative stability and polymerization tendencies .

Comparison with Diterpene Esters: Unlike cyclic diterpene esters (e.g., sandaracopimaric acid methyl ester), this compound lacks fused ring systems, resulting in lower rigidity and distinct spectroscopic profiles (e.g., absence of terpene-specific IR bands) .

Analytical Behavior: In gas chromatography (GC), this compound would exhibit a longer retention time than methyl oleate due to higher molecular weight and polarity, similar to how chlorinated compounds like torulosic acid methyl ester elute later in resin analyses .

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